3,5-Difluorobenzoyl chloride

Catalog No.
S750944
CAS No.
129714-97-2
M.F
C7H3ClF2O
M. Wt
176.55 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Difluorobenzoyl chloride

CAS Number

129714-97-2

Product Name

3,5-Difluorobenzoyl chloride

IUPAC Name

3,5-difluorobenzoyl chloride

Molecular Formula

C7H3ClF2O

Molecular Weight

176.55 g/mol

InChI

InChI=1S/C7H3ClF2O/c8-7(11)4-1-5(9)3-6(10)2-4/h1-3H

InChI Key

OYZWEOORLJBPMA-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1F)F)C(=O)Cl

Canonical SMILES

C1=C(C=C(C=C1F)F)C(=O)Cl

3,5-Difluorobenzoyl chloride is an aromatic compound characterized by the presence of two fluorine atoms at the 3 and 5 positions of the benzene ring, along with a carbonyl chloride functional group. Its molecular formula is C7H3ClF2OC_7H_3ClF_2O and it has a molar mass of approximately 176.55 g/mol. This compound appears as a colorless to light yellow liquid and is known for its reactivity, particularly with water, where it can hydrolyze to form corresponding acids and hydrochloric acid .

3,5-Difluorobenzoyl chloride is a hazardous compound and should be handled with appropriate precautions. Here are some safety concerns:

  • Corrosivity: It can react with water and tissues, causing severe burns and irritation.
  • Toxicity: Information on specific toxicity is limited, but due to its reactive nature, it can be harmful if inhaled, ingested, or absorbed through the skin.
  • Reactivity: It reacts readily with water, alcohols, and amines, releasing hydrochloric acid fumes which can irritate the respiratory system.

3,5-Difluorobenzoyl chloride is primarily used in organic synthesis, particularly in the formation of amides and esters. It can react with amines to produce 3,5-difluorobenzamides under appropriate conditions. The reaction typically occurs in solvents such as N,N-dimethylformamide at elevated temperatures . Additionally, it can engage in nucleophilic substitution reactions due to the electrophilic nature of the carbonyl carbon.

While specific biological activity data for 3,5-difluorobenzoyl chloride is limited, compounds with similar structures often exhibit significant pharmacological properties. The presence of fluorine atoms typically enhances metabolic stability and bioavailability in drug design. Thus, derivatives of this compound may possess potential therapeutic applications, though direct studies on this specific compound are sparse .

Several methods have been developed for synthesizing 3,5-difluorobenzoyl chloride:

  • Direct Fluorination: A common method involves the fluorination of benzoyl chloride using fluorinating agents such as sulfur tetrafluoride or xenon difluoride.
  • Acylation Reactions: Benzoyl chloride can be reacted with fluorinated aromatic compounds under Friedel-Crafts acylation conditions.
  • Refluxing with Thionyl Chloride: Another method includes refluxing 3,5-difluorobenzoic acid with thionyl chloride to yield the corresponding acid chloride .

3,5-Difluorobenzoyl chloride serves multiple roles in various fields:

  • Pharmaceuticals: It acts as an intermediate in the synthesis of drugs, particularly those targeting pain relief and hormonal regulation.
  • Agrochemicals: This compound is utilized in the formulation of pesticides and herbicides.
  • Dyes: It is also involved in producing various dyes due to its reactive nature .

Several compounds share structural similarities with 3,5-difluorobenzoyl chloride. These include:

Compound NameMolecular FormulaUnique Features
2,4-Difluorobenzoyl chlorideC7H4ClF2ODifferent positioning of fluorine atoms
3-Fluorobenzoyl chlorideC7H4ClFSingle fluorine substitution
4-Fluorobenzoyl chlorideC7H4ClFSingle fluorine substitution at para position
3,5-Dichlorobenzoyl chlorideC7H4Cl2OContains chlorine instead of fluorine

Uniqueness

The unique aspect of 3,5-difluorobenzoyl chloride lies in its dual fluorination which can significantly affect its chemical reactivity and biological properties compared to other halogenated benzoyl chlorides. The positioning of the fluorine atoms contributes to its selectivity in reactions and potential applications in pharmaceuticals.

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (82.98%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

129714-97-2

Wikipedia

3,5-Difluorobenzoyl chloride

Dates

Modify: 2023-08-15
Lee & Morandi. Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides. Nature Chemistry, doi: 10.1038/s41557-018-0078-8, published online 6 August 2018

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